Octadeca-5,8-dienoic acid
CAS No.: 22733-46-6
Cat. No.: VC21069801
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22733-46-6 |
---|---|
Molecular Formula | C18H32O2 |
Molecular Weight | 280.4 g/mol |
IUPAC Name | octadeca-5,8-dienoic acid |
Standard InChI | InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11,13-14H,2-9,12,15-17H2,1H3,(H,19,20) |
Standard InChI Key | UQQPKQIHIFHHKO-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC=CCC=CCCCC(=O)O |
Canonical SMILES | CCCCCCCCCC=CCC=CCCCC(=O)O |
Chemical Structure and Properties
Molecular Structure
Octadeca-5,8-dienoic acid belongs to the family of polyunsaturated fatty acids (PUFAs) characterized by multiple carbon-carbon double bonds. The specific positioning of double bonds at the 5th and 8th carbon atoms differentiates it from other C18 fatty acids, giving it unique chemical and biological properties.
Property | Value |
---|---|
Molecular Formula | C18H32O2 (for octadeca-5,8-dienoic acid) |
Molecular Weight | Approximately 280.4 g/mol |
Physical State | Likely liquid at room temperature |
Solubility | Poorly soluble in water, soluble in organic solvents |
Similar fatty acids with double bonds in comparable positions typically exhibit characteristic UV absorption patterns due to their conjugated or non-conjugated diene systems, which can be valuable for identification and quantification purposes.
Occurrence and Natural Sources
Human Sebum
Octadeca-5,8-dienoic acid (sebaleic acid) is predominantly found in human sebum and skin surface lipids, where it serves as the major polyunsaturated fatty acid component . This localization suggests a specialized role in skin biochemistry and potentially in the skin's defense mechanisms against microbial invasion.
Other Biological Sources
Metabolism and Biological Activity
Neutrophil Metabolism
One of the most significant findings regarding octadeca-5,8-dienoic acid involves its metabolism by human neutrophils. Research has shown that neutrophils convert this fatty acid to four major products :
-
5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE)
-
5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE)
-
5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid
-
5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid
The identities of these metabolites were confirmed through comparison with chemically synthesized standards .
Enzymatic Transformations
Both neutrophils and human keratinocytes have been demonstrated to convert 5-HODE to 5-oxo-ODE. This enzymatic transformation is stimulated in neutrophils by phorbol myristate acetate and in keratinocytes by oxidative stress (specifically t-butyl-hydroperoxide). These stimuli significantly increase intracellular levels of NADP+, which serves as the cofactor for 5-hydroxyeicosanoid dehydrogenase, the enzyme responsible for this conversion .
In keratinocytes, this metabolic transformation is accompanied by a rapid increase in intracellular GSSG levels, suggesting the involvement of glutathione peroxidase in the process .
Research Findings and Applications
Inflammatory Response Modulation
Research has revealed that 5-Oxo-ODE and its 8-trans isomer are equipotent with 5-oxo-6,8,11,14-eicosatetraenoic acid in stimulating actin polymerization and chemotaxis in human neutrophils. In contrast, 5-HODE, 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid, and 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid exhibited significantly lower activity in these processes .
Implications for Skin Diseases
Given the chemoattractant properties of sebum-derived 5-oxo-ODE, researchers have proposed that this metabolite of octadeca-5,8-dienoic acid could play a role in neutrophil infiltration in inflammatory skin diseases . This suggests potential therapeutic targets for conditions characterized by excessive neutrophil recruitment and activity in skin tissues.
Metabolic Pathway Analysis
The conversion pathway of octadeca-5,8-dienoic acid has been elucidated as follows:
-
Neutrophil 5-lipoxygenase converts octadeca-5,8-dienoic acid (sebaleic acid) to 5-HODE
-
5-HODE is further metabolized to 5-oxo-ODE by 5-hydroxyeicosanoid dehydrogenase in both neutrophils and keratinocytes
-
The resulting 5-oxo-ODE functions as a chemoattractant for neutrophils
This metabolic sequence provides insight into how this fatty acid may contribute to inflammatory processes in the skin .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume